1-(1H-indol-3-yl)ethane-1,2-diol
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Overview
Description
1-(1H-indol-3-yl)ethane-1,2-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with an ethane-1,2-diol substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reduction of indole-3-carbaldehyde with sodium borohydride in the presence of ethanol, followed by the oxidation of the resulting alcohol with pyridinium chlorochromate (PCC) to yield the desired diol . Another approach includes the use of Grignard reagents, where indole-3-carbaldehyde is reacted with a Grignard reagent, followed by hydrolysis to obtain the diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
1-(1H-indol-3-yl)ethane-1,2-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulate receptor activities, and influence cellular signaling pathways . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of a diol.
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol: Similar structure with a methyl group at the 1-position of the indole ring.
2-(1H-indol-3-yl)ethan-1-ol: Similar structure with a single hydroxyl group instead of a diol.
Uniqueness
1-(1H-indol-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethane-1,2-diol moiety allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H11NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-13H,6H2 |
InChI Key |
XNJDZRGYWQBBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CO)O |
Origin of Product |
United States |
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